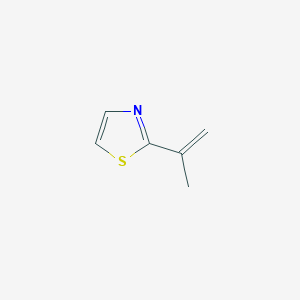

2-Isopropenylthiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 2-isopropenylthiazole, often involves multi-step chemical reactions utilizing various starting materials and catalysts. For example, one approach to synthesizing 2-aminobenzothiazoles, which share structural similarities with 2-isopropenylthiazoles, starts from aryl isothiocyanates and formamides under metal-free conditions. This process is initiated by decarbonylative aminyl radical formation followed by radical addition and cyclization (Yimiao He et al., 2016).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-isopropenylthiazole, is characterized by the presence of a thiazole core. This core significantly influences the compound's electronic and steric properties, affecting its reactivity and interactions with other molecules. For instance, the electron-withdrawing effect of the thiazole ring and the electron-donating effect of substituents like the isopropenyl group can impact the compound's overall electronic distribution and reactivity.

Chemical Reactions and Properties

Thiazoles undergo various chemical reactions, reflecting their versatile chemical properties. They can participate in nucleophilic substitutions, electrophilic additions, and cyclization reactions. The specific reactions and properties of 2-isopropenylthiazole would depend on the nature of the substituents and the reaction conditions. For example, the synthesis of 2-aminothiazoles from isothiocyanates, amidines/guanidines, and halomethylenes demonstrates the reactivity of thiazole derivatives under different conditions (Hitesh B. Jalani et al., 2013).

Wissenschaftliche Forschungsanwendungen

Field

This application falls under the field of Organic Electronics .

Application Summary

Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Methods of Application

A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole . The reaction was carried out using aqueous potassium ferricyanide as an oxidant .

Results or Outcomes

Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Antibacterial Activity

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

Thiazole derivatives show significant antibacterial activity against various bacteria and pathogens . Due to their unique properties, they play an important role in the pharmaceutical industry .

Methods of Application

Researchers design and synthesize various biologically active molecular probes and study their antibacterial properties using various processes against various bacteria and pathogens .

Results or Outcomes

Thiazole and its derivatives show significant anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .

Green Chemistry

Field

This application falls under the field of Green Chemistry .

Application Summary

Green chemistry approaches like the use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the synthesis of various heterocyclic compounds . Thiazoles and their derivatives are synthesized using these green chemistry approaches .

Methods of Application

One of the methods reported involves the use of ionic liquid for the synthesis of functionalized thiazol-2 (3 H )-imines . The compounds were prepared using three components including isothiocyanates, α-amino acid, and phenacyl bromide .

Results or Outcomes

The green synthetic strategies minimize the production of waste and costs of the synthetic process .

Medicinal Chemistry

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

2-substituted benzothiazole scaffolds have enormous biological applications . They show significant anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and other activities .

Methods of Application

Researchers design and synthesize various biologically active molecular probes and study their biological properties .

Results or Outcomes

2-substituted benzothiazoles are used in the development of various drugs .

Agrochemicals

Field

This application falls under the field of Agrochemicals .

Application Summary

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals . They are used in the development of various pesticides and herbicides .

Methods of Application

The specific methods of application can vary depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory and then tested for their effectiveness against various pests or weeds .

Results or Outcomes

The results can vary widely, but in general, thiazole derivatives have been found to be effective in controlling a variety of pests and weeds .

Industrial and Photographic Sensitizers

Field

This application falls under the field of Industrial and Photographic Sensitizers .

Application Summary

Thiazoles are used in industrial processes and as photographic sensitizers . They play a crucial role in the development of various industrial products and in photographic processes .

Methods of Application

In industrial processes, thiazoles are often used as intermediates in the synthesis of other compounds . In photographic processes, they are used to increase the sensitivity of photographic emulsions .

Results or Outcomes

The use of thiazoles in these applications has led to improvements in industrial processes and photographic technologies .

Zukünftige Richtungen

Eigenschaften

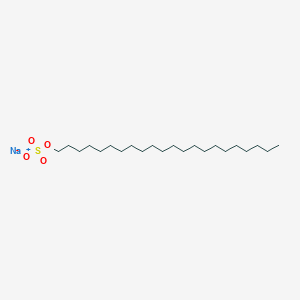

IUPAC Name |

2-prop-1-en-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXHYZDXKTGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342281 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropenylthiazole | |

CAS RN |

13816-04-1 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.